
6-Methyl-4-oxo-4H-pyran-2-carboxylic acid
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Overview
Description
6-Methyl-4-oxo-4H-pyran-2-carboxylic acid is a heterocyclic compound with the molecular formula C7H6O4 and a molecular weight of 154.12 g/mol . It is characterized by a pyran ring, which is a six-membered ring containing one oxygen atom, and a carboxylic acid group. This compound is often used as a building block in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-4-oxo-4H-pyran-2-carboxylic acid can be achieved through several methods. One common approach involves the condensation of pyran-2,3-dione with methanol, followed by oxidation to yield the target compound . The reaction typically requires a catalyst such as ammonium acetate and is carried out in an ethanol solvent .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-4-oxo-4H-pyran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyran ring.
Substitution: The carboxylic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction can produce alcohols or other reduced forms of the compound.
Scientific Research Applications
6-Methyl-4-oxo-4H-pyran-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents with potential therapeutic effects.
Industry: The compound is utilized in the production of various organic materials and intermediates
Mechanism of Action
The mechanism of action of 6-Methyl-4-oxo-4H-pyran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic processes. The exact pathways depend on the context of its application, such as in medicinal chemistry or enzymology studies .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-pyridinecarboxylic acid
- 2-Oxo-2H-pyran-6-carboxylic acid
- 6-Methylchromone-2-carboxylic acid
- Pyrrole-3-carboxylic acid
Highlighting Uniqueness
6-Methyl-4-oxo-4H-pyran-2-carboxylic acid is unique due to its specific structure, which combines a pyran ring with a carboxylic acid group. This combination allows for diverse chemical reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo various reactions and form different derivatives sets it apart from similar compounds .
Biological Activity
6-Methyl-4-oxo-4H-pyran-2-carboxylic acid is a heterocyclic compound with significant biological activity, particularly noted for its potential in medicinal chemistry and organic synthesis. This article explores its biological properties, mechanisms of action, and applications in various fields.
Chemical Structure and Properties
The compound has the molecular formula C7H6O4 and a molecular weight of 154.12 g/mol. Its structure includes a six-membered pyran ring with a carboxylic acid functional group, which contributes to its diverse reactivity and biological activity. The unique combination of the pyran ring and the carboxylic acid allows for interactions with various biological targets, influencing metabolic pathways and enzyme activities.
1. Antitumor Activity
Research indicates that derivatives of this compound exhibit antitumor properties. For instance, certain 4H-pyran derivatives have been evaluated for their cytotoxic effects against colorectal cancer cell lines such as HCT-116. Compounds derived from this scaffold demonstrated significant inhibition of cell proliferation, with IC50 values indicating effective cytotoxicity .
Table 1: Antitumor Activity of Pyran Derivatives
Compound | Cell Line | IC50 (µM) |
---|---|---|
4d | HCT-116 | 75.1 |
4k | HCT-116 | 85.88 |
2. Antibacterial Properties
The compound also shows potential as an antibacterial agent . In studies, derivatives were tested against various Gram-positive bacteria, demonstrating lower IC50 values than standard antibiotics like ampicillin. This suggests a promising avenue for developing new antibacterial agents based on the pyran structure .
3. Antioxidant Activity
Antioxidant properties are another notable aspect of this compound. Certain derivatives exhibited strong DPPH scavenging activity, indicating their ability to neutralize free radicals, which is crucial in preventing oxidative stress-related diseases .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor or activator of enzymes involved in metabolic pathways, influencing processes such as cell proliferation and inflammation.
- Molecular Targets : Studies have shown that certain derivatives can inhibit cyclin-dependent kinase 2 (CDK2), a key regulator in the cell cycle, thereby inducing apoptosis in cancer cells through the activation of caspases .
Case Study: Inhibition of CDK2
A study focused on the synthesis and evaluation of new pyran derivatives highlighted their inhibitory effects on CDK2. Molecular docking simulations indicated that these compounds bind effectively to the ATP-binding pocket of CDK2, leading to reduced expression levels of CDK2 protein in treated cells .
Case Study: Anti-inflammatory Effects
Another research effort explored the anti-inflammatory potential of related compounds by examining their effects on nitric oxide production in macrophages. The findings suggested that these compounds could significantly suppress inflammatory responses via inhibition of signaling pathways involving NF-kB .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 6-methyl-4-oxo-4H-pyran-2-carboxylic acid, and how are reaction conditions optimized?
The compound is synthesized via oxidation of substituted pyridine derivatives. For example, 5-methoxy-2-methylpyridine undergoes oxidation with potassium permanganate (KMnO₄) in aqueous medium at 90–95°C, yielding carboxylic acid derivatives in ~47% yield. Reaction parameters like temperature, oxidant stoichiometry, and pH control (post-reaction acidification to pH 4) are critical for optimizing yield . Alternative methods include ammonium hydroxide-mediated ring transformation of pyran derivatives to pyridine analogs at 75°C, achieving 69% yield .
Q. How is the structural identity of this compound validated experimentally?
Characterization involves:
- Elemental analysis : Matching calculated vs. observed C, H, and N percentages (e.g., C: 54.92% calc. vs. 54.62% obs.) .
- NMR spectroscopy : Distinct signals for methyl (δ ~2.6 ppm), carbonyl (δ ~9.8 ppm), and aromatic protons (δ ~7.4–8.3 ppm) .
- Mass spectrometry : ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 259.66) .
Q. What are the key physicochemical properties of this compound, and how do they influence solubility and reactivity?
The compound (C₇H₆O₄, MW 170.12 g/mol) contains a conjugated pyran ring, a ketone, and a carboxylic acid group. The carboxylic acid moiety enhances water solubility at neutral/basic pH, while the hydrophobic methyl group affects lipid membrane permeability. Thermal stability is inferred from melting points of analogs (e.g., 167°C for 5-methoxypyridine-2-carboxylic acid) .
Advanced Research Questions
Q. How does this compound participate in multi-component reactions (MCRs) for heterocyclic synthesis?
The compound acts as a precursor in organobase-catalyzed MCRs. For instance, L-proline or DABCO catalyzes reactions with acetylene esters and α,β-unsaturated nitriles to yield amino-arylbenzoic acid esters or pyrano[2,3-d]pyrimidine derivatives. Mechanistic studies suggest nucleophilic attack followed by cyclization .
Q. What mechanistic insights explain its ring transformation to dihydropyridine derivatives under basic conditions?
Treatment with ammonium hydroxide at 75°C induces ring-opening of the pyran system, followed by recyclization to form 6-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid. NMR tracking reveals intermediate enolates and tautomeric shifts .
Q. How is computational chemistry applied to predict its reactivity in drug design?
Density functional theory (DFT) models assess electrophilic/nucleophilic sites. For example, the ketone and carboxylic acid groups are predicted to chelate metal ions (e.g., in influenza endonuclease inhibitors), validated by IC₅₀ assays . Molecular docking studies with viral proteins (e.g., PA-N terminal domain) guide structural modifications for enhanced binding .
Q. What strategies resolve synthetic impurities or byproducts during large-scale production?
Impurities (e.g., unreacted starting materials) are removed via C18 reverse-phase chromatography (MeOH/water gradient). Acidic workup (1M HCl) eliminates residual ammonium salts, while recrystallization in ethanol improves purity to >95% .
Q. How do structural modifications (e.g., halogenation, methoxy substitution) impact bioactivity?
SAR studies show:
- 4-Fluoro substitution : Enhances metabolic stability (t₁/₂ increased by 2.5× in hepatic microsomes) .
- Methoxy groups : Improve solubility but reduce antiviral potency (IC₅₀ from 0.8 μM to >10 μM) .
Q. Data Contradictions and Validation
- Molecular formula discrepancies : erroneously lists C₁₀H₈O₂, conflicting with the correct formula (C₇H₆O₄) from IUPAC and PubChem data . Researchers should prioritize peer-reviewed sources for validation.
- Synthetic yields : Reported yields vary (47–84%) depending on substrate (pyridine vs. chromene derivatives), necessitating pilot-scale optimization .
Properties
IUPAC Name |
6-methyl-4-oxopyran-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O4/c1-4-2-5(8)3-6(11-4)7(9)10/h2-3H,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUQMMGMBPDCKBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C=C(O1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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